molecular formula C13H30Cl2N2 B1424691 n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride CAS No. 1219963-94-6

n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride

Cat. No. B1424691
CAS RN: 1219963-94-6
M. Wt: 285.3 g/mol
InChI Key: VFQKSPHFAPCFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride”, there are general methods for the synthesis of piperidine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

  • Anticancer Potential : A study synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. The synthesized compounds showed promise as strong anticancer agents, suggesting the therapeutic potential of such derivatives in cancer treatment (Rehman et al., 2018).

  • Alzheimer’s Disease Drug Candidates : Another study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018).

  • Antimicrobial Activity : Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This highlights the potential of such compounds in addressing agricultural diseases and infections (Vinaya et al., 2009).

  • Synthesis and Drug Development : A study on branched polyamines functionalized with 1,4-butanediamine proposed reaction pathways for these compounds, showing the chemical synthesis and characterization processes that are crucial in drug development (Cervantes-Mejía et al., 2014).

  • Lithium-Ion Batteries : A study explored the use of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in lithium-ion batteries, indicating the versatility of piperidinium-based compounds in applications beyond pharmacology (Kim, Cho, & Shin, 2013).

  • Antibacterial Potentials : Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, showcasing the importance of such compounds in developing new antibacterial agents (Iqbal et al., 2017).

properties

IUPAC Name

N-(2-piperidin-2-ylethyl)-N-propylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13;;/h13-14H,3-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKSPHFAPCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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